1-Phenylphthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIILJVSYUGMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346100 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-22-9 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 1-Phenylphthalazine in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in drug delivery systems. 1-Phenylphthalazine, a heterocyclic compound featuring both aromatic and nitrogen-containing moieties, presents a unique solubility profile. This guide provides a robust framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of 1-Phenylphthalazine in a range of common organic solvents.
This document moves beyond a simple recitation of data. It establishes the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the nuances of analytical quantification. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide empowers researchers to generate high-quality, reliable solubility data tailored to their specific needs.
Part 1: Theoretical Framework for Solubility
Understanding the molecular interactions between a solute (1-Phenylphthalazine) and a solvent is paramount to predicting and explaining solubility trends. The principle of "like dissolves like" serves as a useful heuristic, indicating that substances with similar polarities and intermolecular forces are more likely to be miscible.[1]
Molecular Structure and Polarity of 1-Phenylphthalazine
1-Phenylphthalazine is a moderately polar molecule. Its structure consists of a bicyclic phthalazine ring system, which contains two nitrogen atoms, fused to a phenyl group.
-
Polar Regions: The nitrogen atoms in the phthalazine ring introduce polarity due to their electronegativity and the presence of lone pairs of electrons. These sites can act as hydrogen bond acceptors.
-
Non-polar Regions: The phenyl ring and the fused benzene ring of the phthalazine core are aromatic and hydrophobic, contributing to non-polar character.
The overall solubility is therefore a balance between these competing characteristics. Solvents that can effectively interact with both the polar nitrogen-containing part and the non-polar aromatic part will likely be the most effective.
Intermolecular Forces and Thermodynamic Principles
The dissolution of a solid in a liquid is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is determined by the balance of enthalpy (ΔH) and entropy (ΔS) changes during the process.[2][3]
Key intermolecular forces at play include:
-
Van der Waals forces (Dispersion and Dipole-Dipole): Present in all solute-solvent interactions. Aromatic stacking (π-π interactions) between 1-Phenylphthalazine and aromatic solvents can be significant.
-
Hydrogen Bonding: While 1-Phenylphthalazine itself does not have a hydrogen bond donor, its nitrogen atoms can act as acceptors for protic solvents (e.g., alcohols).
-
Solute-Solvent vs. Solute-Solute Interactions: For dissolution to occur, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.[4]
Part 2: A Validated Protocol for Equilibrium Solubility Determination
To ensure data is reliable and reflects the true thermodynamic limit of solubility, a standardized and rigorous experimental protocol is essential. The Shake-Flask Method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[2][5][6] This method is recommended by regulatory bodies like the OECD for its robustness.[7][8]
Principle of the Shake-Flask Method
An excess amount of the solid compound (1-Phenylphthalazine) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that a thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[5][6][9] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
Mandatory Experimental Workflow
The following diagram outlines the critical steps of the Shake-Flask protocol. Adherence to this workflow ensures the generation of reproducible and accurate solubility data.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Methodology
Causality Behind Key Steps:
-
Using Excess Solid: Ensures that the final solution is genuinely saturated. The presence of undissolved solid at the end of the experiment is a critical validation checkpoint.[5]
-
Extended Equilibration (24-48 hours): Many dissolution processes can appear fast but reaching true thermodynamic equilibrium takes time. Shorter times risk measuring a kinetic or supersaturated state rather than the true thermodynamic solubility.[9][10]
-
Constant Temperature Control: Solubility is highly temperature-dependent.[3][11] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.
-
Phase Separation (Filtration/Centrifugation): This step must be performed carefully to avoid transferring any undissolved solid particles into the sample for analysis, which would artificially inflate the measured concentration. A chemical-resistant filter (e.g., PTFE for organic solvents) is mandatory.
Protocol:
-
Add an excess amount of crystalline 1-Phenylphthalazine (e.g., 10-20 mg) to a glass vial.
-
Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.
-
After the equilibration period, visually confirm that an excess of undissolved solid remains. If not, the experiment is invalid and must be repeated with more solid.
-
Separate the solid from the saturated solution. This can be achieved by either:
-
Centrifuging the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtering the suspension through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).
-
-
Carefully transfer a known volume of the clear supernatant into a clean vial.
-
Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a validated analytical method to determine the concentration.
Part 3: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the recommended method for accurately quantifying the concentration of 1-Phenylphthalazine in the saturated solvent. It offers high specificity, sensitivity, and is a common technique in most analytical laboratories.[12][13]
Starting Point for HPLC-UV Method Development
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent like Acetonitrile or Methanol is recommended. Acetonitrile often provides sharper peaks.[14]
-
Detection Wavelength: 1-Phenylphthalazine contains an extensive chromophore. The optimal UV detection wavelength should be determined by running a UV scan of a standard solution. A wavelength between 254 nm and 300 nm is a likely starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.[15]
-
Calibration: A multi-point calibration curve (minimum 5 points) must be prepared using accurately weighed standards of 1-Phenylphthalazine to ensure linearity and accurate quantification.
Part 4: Data Analysis and Presentation
The primary goal is to present solubility data in a clear, comparable format. A structured table is the most effective way to achieve this.
Calculation of Solubility
The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor used during sample preparation.
Formula: Solubility (mg/mL) = CHPLC (mg/mL) × Dilution Factor
Where:
-
CHPLC is the concentration measured by the HPLC instrument.
-
Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant).
Expected Solubility Trends and Data Presentation
The solubility of 1-Phenylphthalazine is expected to vary significantly with the polarity of the solvent. The following diagram illustrates the conceptual relationship between solvent properties and the solute's structural features.
Caption: Solute-Solvent Interaction Map for 1-Phenylphthalazine.
Recommended Data Summary Table
Researchers should aim to populate a table similar to the one below. Including solvent properties like the dielectric constant can help in rationalizing the observed trends.
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Solubility at 25°C (mg/mL) | Solubility at 25°C (Molarity, mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Experimental Data | Calculated Data | e.g., Readily dissolves |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Experimental Data | Calculated Data | |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Data | Calculated Data | |
| Methanol | Polar Protic | 32.7 | Experimental Data | Calculated Data | |
| Ethanol | Polar Protic | 24.6 | Experimental Data | Calculated Data | |
| Acetone | Polar Aprotic | 20.7 | Experimental Data | Calculated Data | |
| Dichloromethane (DCM) | Halogenated | 9.1 | Experimental Data | Calculated Data | |
| Toluene | Aromatic | 2.4 | Experimental Data | Calculated Data | |
| Hexane | Non-Polar Aliphatic | 1.9 | Experimental Data | Calculated Data | e.g., Sparingly soluble |
References
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-992.
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Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
- Kumar, R., Singh, L., & Singh, P. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470.
- Marques, M. R. C., & Loebenberg, R. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 37-41.
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University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food Science and Technology, 3(1), 1-6.
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
-
World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]
- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
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University of Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
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Scilit. (n.d.). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]
- IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
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ResearchGate. (n.d.). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. Retrieved from [Link]
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Fiveable. (2025, September 15). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. Retrieved from [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Application Note. Retrieved from [Link]
- Chinese Chemical Letters. (2025, August 7).
- SciSpace. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 29(17), 4109.
- MDPI. (2026, January 30). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma.
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National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]
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Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenylphthalazine via Suzuki Coupling
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-phenylphthalazine, a key structural motif in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of 1-Phenylphthalazine and the Suzuki Coupling Advantage
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a phenyl group at the C1 position of the phthalazine core, yielding 1-phenylphthalazine, can significantly modulate its biological activity, making its efficient synthesis a topic of considerable interest.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an ideal choice for the synthesis of complex molecules like 1-phenylphthalazine.[2][3] This application note will delve into the mechanistic underpinnings of this reaction and provide a robust, field-proven protocol for its successful implementation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (1-chlorophthalazine) to a palladium(0) complex, forming a palladium(II) species.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (1-phenylphthalazine) from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Synthesis of 1-Phenylphthalazine
This protocol details the synthesis of 1-phenylphthalazine from 1-chlorophthalazine and phenylboronic acid.
Reaction Scheme:
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Chlorophthalazine | C₈H₅ClN₂ | 164.60 | 164.6 mg | 1.0 | Substrate |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 183 mg | 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 57.8 mg | 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276.4 mg | 2.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent |
| Water (deionized) | H₂O | 18.02 | 2 mL | - | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-chlorophthalazine (164.6 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents. A 1:1 mixture of DMF-H₂O has also been shown to be an effective solvent system.[6]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 57.8 mg, 0.05 mmol) to the reaction mixture.
-
Reaction Execution: Securely seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-phenylphthalazine.
Optimization of Reaction Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[7]
| Parameter | Recommended | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many applications.[8] Pd(OAc)₂ can be used with a suitable phosphine ligand. |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for challenging substrates.[3] N-heterocyclic carbenes (NHCs) are also effective alternatives. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid.[6] Inorganic bases like K₂CO₃ are often effective and cost-efficient.[6] |
| Solvent | Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water often improves the solubility of both the organic reactants and the inorganic base, accelerating the reaction.[6] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive substrates like aryl chlorides.[8] |
Work-up and Purification Workflow
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent system. | Use a fresh batch of catalyst; Ensure proper degassing of the reaction mixture; Screen different bases and solvent systems. |
| Formation of Side Products | Homocoupling of the boronic acid; Protodeboronation. | Use a slight excess of the boronic acid; Ensure anhydrous conditions for the base and solvent. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 1-phenylphthalazine. The protocol outlined in this application note provides a solid foundation for researchers. As with any chemical transformation, optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications. The versatility of the Suzuki coupling offers ample opportunities for further exploration and adaptation to a wide range of phthalazine derivatives.
References
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. | Semantic Scholar. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
(PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
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Application Note: Optimized Synthesis of 1-Phenylphthalazine via Grignard Addition
Abstract & Strategic Overview
The direct functionalization of phthalazine (1,2-diazanaphthalene) with phenylmagnesium bromide (PhMgBr) is a pivotal transformation in the synthesis of pharmacophores, including phosphodiesterase (PDE) inhibitors and VEGF receptor antagonists. While Grignard additions to carbonyls are elementary, addition to nitrogen heterocycles presents unique challenges: regioselectivity , stability of the dihydro-intermediate , and the requirement for re-aromatization .
This guide details a robust protocol for the C1-phenylation of phthalazine. Unlike standard carbonyl additions, this reaction yields a 1,2-dihydrophthalazine intermediate which must be oxidatively processed to deliver the fully aromatic 1-phenylphthalazine. Failure to account for this oxidative step is the primary cause of low yields in this synthesis.
Key Technical Considerations
-
Regiocontrol: The N2 nitrogen coordinates the magnesium species, directing the nucleophile to the C1 position.
-
Solvent Effects: THF is preferred over diethyl ether due to the higher solubility of phthalazine and the ability to sustain higher reflux temperatures if activation is sluggish.
-
Oxidative Workup: The reaction does not yield the aromatic product directly. An oxidative quench (aerobic or chemical) is strictly required.
Mechanistic Pathway[1][2]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic addition to the imine-like C=N bond, followed by an oxidative aromatization.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway from coordination to oxidative aromatization.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Phthalazine | 130.15 | 1.0 | Substrate |
| Bromobenzene | 157.01 | 1.5 | Grignard Precursor |
| Magnesium Turnings | 24.31 | 1.6 | Grignard Reagent |
| Iodine ( | 253.81 | Cat. | Activator |
| THF (Anhydrous) | - | Solvent | Medium |
| - | Excess | Quench |
Why 1.5 Equivalents? Nitrogen heterocycles can act as Lewis bases, sequestering a portion of the Grignard reagent via coordination without reacting. A slight excess ensures complete conversion.
Step-by-Step Procedure
Phase 1: Preparation of Phenylmagnesium Bromide (PhMgBr)
Note: Commercially available PhMgBr (1.0 M in THF) may be used, but fresh preparation is recommended for highest titer.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon or Nitrogen.
-
Activation: Add Mg turnings (1.6 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.
-
Initiation: Add just enough dry THF to cover the Mg. Add 5-10% of the Bromobenzene solution. Wait for turbidity and exotherm (solvent boiling) indicating initiation.[3]
-
Generation: Dropwise add the remaining Bromobenzene in THF over 30 minutes, maintaining a gentle reflux.
-
Maturation: Stir at room temperature (RT) for 1 hour. The solution should be dark brown/grey.
Phase 2: Nucleophilic Addition
-
Substrate Prep: In a separate dry flask, dissolve Phthalazine (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Cool the Phthalazine solution to 0°C (ice bath). Transfer the prepared Grignard reagent via cannula (or pressure-equalizing dropping funnel) dropwise into the phthalazine solution.
-
Observation: A color change to deep red/orange is typical, indicating the formation of the nitrogen-magnesium complex.
-
-
Reaction: Allow the mixture to warm to RT and stir for 3–12 hours.
-
QC Point: TLC will show the disappearance of phthalazine. The intermediate (dihydro-species) may streak or appear as a new spot.
-
Phase 3: Quench and Oxidative Workup
Crucial Step: The immediate product is the dihydro-compound. You must oxidize it.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
. -
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine organics.
-
Oxidation (Choose Method A or B):
-
Method A (Aerobic - Slower, milder): Stir the open organic phase vigorously in a large beaker for 12–24 hours. The oxygen in the air oxidizes the dihydro-phthalazine to phthalazine.
-
Method B (Chemical - Faster): Add Manganese Dioxide (
, 5 eq) to the organic phase and stir for 2 hours. Filter through Celite.
-
-
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).
Workflow Diagram[3]
Figure 2: Operational workflow emphasizing the critical oxidation step.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of intermediate. | Extend stirring time in open air or use |
| No Reaction | Wet solvent or inactive Mg. | Ensure THF is distilled/dried. Reactivate Mg with |
| Polymerization | Temperature too high during addition. | Maintain 0°C strict control during the initial mixing of reagents. |
| Starting Material Recovery | Grignard acted as base, not nucleophile. | Ensure reagents are dry.[1][3][4][5] Use >1.5 eq of PhMgBr to overcome coordination effects. |
References
-
Preparation of Grignard Reagents
- Kadesch, R. G. (1944). Journal of the American Chemical Society, 66(8), 1207–1211. (Standard protocols for PhMgBr).
-
Master Organic Chemistry. (2023). "Preparation of Grignard Reagents". Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on azine reactivity).
-
Oxidative Aromatization of Dihydrophthalazines
- Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Structure and reactivity of phthalazines).
-
PrepChem. (2023). "Preparation of phenylmagnesium bromide". Link
-
Reaction Kinetics & Mechanism
-
Holm, T. (1966). Acta Chemica Scandinavica, 20, 1139. (Mechanism of Grignard addition to azines).[6]
-
Sources
Application Note: Oxidative Aromatization Protocols for 1-Phenylphthalazine Precursors
Executive Summary & Scientific Context
The synthesis of 1-phenylphthalazine is a critical transformation in medicinal chemistry, serving as a core scaffold for PDE4 inhibitors, VEGF receptor antagonists, and anticonvulsant agents. The primary synthetic challenge lies not in the construction of the ring, but in the efficient oxidative aromatization of its precursor, 1-phenyl-1,2-dihydrophthalazine .
This dihydro-intermediate is typically generated via the nucleophilic addition of phenylmagnesium bromide (Grignard reagent) to phthalazine. While thermodynamically driven toward aromaticity, the intermediate is prone to disproportionation and oxidative degradation if not handled with precise protocols.
This guide details three validated methodologies for this transformation, ranging from precision stoichiometric oxidation to scalable heterogeneous catalysis.
The Chemical Challenge
The target transformation involves the removal of two hydrogen atoms (dehydrogenation) to establish the 10-
-
Precursor: 1-Phenyl-1,2-dihydrophthalazine (often an unstable solid or oil).
-
Target: 1-Phenylphthalazine (Stable, crystalline solid).
-
Driving Force: Restoration of aromaticity (Hückel Rule).
Mechanistic Pathways & Decision Logic
Understanding the mechanism is prerequisite to protocol selection. The oxidation does not proceed via simple radical abstraction but typically involves hydride transfer or single-electron transfer (SET) mechanisms depending on the oxidant.
Figure 1: Mechanistic Pathway of DDQ-Mediated Aromatization
The following diagram illustrates the hydride abstraction mechanism favored by high-potential quinones like DDQ.
Caption: Figure 1. Stepwise hydride abstraction mechanism by DDQ. The formation of the Charge-Transfer complex is a key visual indicator of reaction progress.
Experimental Protocols
Method A: Stoichiometric DDQ Oxidation (The "Gold Standard")
Best for: Small-scale synthesis (<1g), high-value intermediates, and kinetic studies. Mechanism: Hydride abstraction. Pros: Rapid, mild conditions, visual endpoint. Cons: DDQ is expensive; removal of hydroquinone byproduct requires careful workup.
Reagents
-
Substrate: 1-Phenyl-1,2-dihydrophthalazine (crude from Grignard).
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 equivalents).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Protocol
-
Preparation: Dissolve 1.0 mmol of the dihydro-precursor in 10 mL of anhydrous DCM under an inert atmosphere (
or Ar). Note: The precursor may be air-sensitive; handle quickly. -
Addition: Add 1.1 mmol of DDQ slowly as a solid or predissolved in minimal DCM.
-
Observation: The solution will immediately turn deep red/brown due to the formation of a charge-transfer complex.
-
-
Reaction: Stir at Room Temperature (20-25°C).
-
Timeline: Reaction is typically complete within 15–60 minutes.
-
Monitoring: Monitor by TLC. The deep color often fades to a lighter yellow/orange as the complex breaks down and DDQ-hydroquinone precipitates (in non-polar solvents).
-
-
Workup (Critical Step):
-
Filter off the precipitated DDQ-hydroquinone (if in toluene/benzene).
-
If in DCM, wash the organic layer with 10% aqueous NaOH or saturated
(3 x 10 mL). Reason: This converts the DDQ-hydroquinone byproduct into a water-soluble phenolate, removing it from the organic phase. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography.
Method B: Activated Manganese Dioxide ( )
Best for: Scale-up (>5g), acid-sensitive substrates. Mechanism: Radical adsorption mechanism on the oxide surface. Pros: Heterogeneous (filtration removes oxidant), cheap. Cons: Variable activity of reagent; requires large excess (10-20 eq).
Reagents
-
Oxidant: Activated
(Commercial "precipitated active" grade or freshly prepared). Note: Pyrolusite (mineral MnO2) is inactive. -
Solvent: Dichloromethane, Chloroform, or Benzene.
Protocol
-
Activation: If using older stock, activate
by heating at 110°C for 12 hours prior to use. -
Setup: Dissolve 10 mmol of crude 1-phenyl-1,2-dihydrophthalazine in 50 mL of DCM.
-
Addition: Add 10 equivalents (by weight) of Activated
.-
Tip: A large excess is required because the reaction is surface-area dependent.
-
-
Reaction: Stir vigorously at reflux (if using benzene) or RT (DCM) for 2–12 hours.
-
Check: Spot TLC. If reaction stalls, add fresh
.
-
-
Workup:
-
Filter the suspension through a pad of Celite (diatomaceous earth).
-
Wash the filter cake thoroughly with hot DCM or Ethyl Acetate to desorb the product.
-
Concentrate the filtrate to obtain the aromatized product.
-
Method C: Catalytic Aerobic Oxidation (Green Chemistry)
Best for: Sustainable chemistry, low cost, large batches where time is not critical.
Mechanism: Metal-catalyzed electron transfer using
Reagents
-
Catalyst: Iron(II) Phthalocyanine (FePc) or Cobalt(II) Phthalocyanine (CoPc) (1-5 mol%).
-
Oxidant: Atmospheric Air or
balloon. -
Solvent: Toluene or Acetonitrile.
-
Base:
(0.5 eq) - optional, accelerates proton loss.
Protocol
-
Setup: Dissolve 5 mmol precursor in 25 mL Toluene.
-
Catalyst: Add 5 mol% FePc.
-
Oxidation: Purge the flask with
and maintain under a balloon of (or open air with vigorous stirring). Heat to 60-80°C. -
Reaction: Monitor by HPLC. Reaction times are longer (6–24 hours).
-
Workup: Filter through a short silica plug to remove the metal catalyst. Concentrate.
Comparative Data & Selection Guide
Table 1: Method Comparison Matrix
| Feature | Method A: DDQ | Method B: | Method C: Aerobic/Cat |
| Reaction Time | < 1 Hour | 2 - 12 Hours | 6 - 24 Hours |
| Yield | High (85-95%) | Good (70-85%) | Moderate (60-80%) |
| Cost | High | Low | Very Low |
| Purification | Basic Wash Required | Filtration Only | Filtration Only |
| Scale Suitability | mg to grams | grams to kg | kg+ |
| Atom Economy | Poor (High MW byproduct) | Very Poor (Stoichiometric metal) | Excellent |
Figure 2: Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal oxidative aromatization protocol based on scale and constraints.
Troubleshooting & Quality Control
-
Incomplete Reaction: If using
, the most common failure mode is "dead" oxidant. Always test a small aliquot or use freshly activated material. -
Over-Oxidation: Rare for this specific substrate, but if the phenyl ring has electron-donating groups (e.g., -OH, -NH2), DDQ can perform benzylic oxidation or coupling. In such cases, switch to Method C (Aerobic).
-
Product Isolation: 1-Phenylphthalazine is basic. Avoid acidic workups which will protonate the phthalazine nitrogen, trapping it in the aqueous phase. Keep aqueous washes pH > 9.
References
-
Gomez, R. et al. "DDQ as a versatile and easily recyclable oxidant: a systematic review." RSC Advances, 2021.[1] [Link]
-
Taylor, R. J. K. et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005. [Link]
-
Csuk, R. et al. "Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations." Molecules, 2020.[2] [Link]
-
Allen, C. F. H. et al. "1-Phenylnaphthalene (Grignard/Aromatization Protocol Analog)." Organic Syntheses, Coll.[3] Vol. 3, p.729. [Link]
-
Kudo, K. et al. "Metallophthalocyanines as Catalysts in Aerobic Oxidation." Catalysts, 2021.[4] [Link]
Sources
Application Notes and Protocols for the Preparation of Iridium(III) Complexes with 1-Phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Iridium(III) complexes featuring 1-phenylphthalazine as an ancillary ligand. The content is structured to offer not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the chemical processes involved.
Introduction: The Significance of Iridium(III) Complexes
Iridium(III) complexes have garnered significant attention in various scientific fields, from materials science to medicinal chemistry. Their unique photophysical properties, such as high phosphorescence quantum yields and tunable emission wavelengths, make them exceptional candidates for organic light-emitting diodes (OLEDs).[1] The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, allowing for the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100% in OLED devices.[1]
The versatility of Iridium(III) complexes stems from the ability to tune their electronic and photophysical properties by modifying the ligand environment. A common structural motif is the [Ir(C^N)2(N^N)]+ or neutral [Ir(C^N)2(L^X)] architecture, where C^N represents a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) and N^N or L^X is an ancillary ligand.[2] The choice of the ancillary ligand is crucial in fine-tuning the emission color, quantum yield, and stability of the complex.
1-Phenylphthalazine is an attractive ancillary ligand due to its rigid, planar structure and its electron-accepting properties, which can influence the energy levels of the frontier molecular orbitals and, consequently, the emission characteristics of the iridium complex. This guide will focus on the preparation of a representative complex, bis(2-phenylpyridine)(1-phenylphthalazine)iridium(III), denoted as [Ir(ppy)2(phphtz)].
Synthetic Strategy: A Two-Step Approach
The synthesis of heteroleptic Iridium(III) complexes of the type [Ir(C^N)2(L^X)] is typically achieved through a well-established two-step procedure. This method offers high yields and a straightforward route to the desired product.[2][3][4]
-
Formation of the Chloro-Bridged Dimer: The first step involves the reaction of iridium(III) chloride hydrate with an excess of the cyclometalating ligand (in this case, 2-phenylpyridine) to form a chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2. This reaction is a classic example of cyclometalation.[3][4]
-
Reaction with the Ancillary Ligand: The chloro-bridged dimer is then reacted with the ancillary ligand (1-phenylphthalazine) to cleave the chloride bridges and form the final monomeric complex, [Ir(ppy)2(phphtz)].
Experimental Protocols
Part 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(ppy)2Ir(μ-Cl)]2
This protocol is adapted from established procedures for the synthesis of similar chloro-bridged iridium dimers.[3][4]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol
-
Standard laboratory glassware (reflux condenser, Schlenk flask, etc.)
Procedure:
-
In a 100 mL Schlenk flask, combine iridium(III) chloride hydrate (1.0 g, approx. 2.8 mmol, assuming ~54% Ir content) and 2-phenylpyridine (3.0 equivalents, approx. 8.4 mmol, 1.3 g).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) under an inert atmosphere and maintain for 18-24 hours. A yellow precipitate will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow precipitate by vacuum filtration and wash it sequentially with methanol and then a small amount of diethyl ether.
-
Dry the resulting yellow powder under vacuum to yield the chloro-bridged dimer, [(ppy)2Ir(μ-Cl)]2. The typical yield is in the range of 70-80%.
Causality Behind Experimental Choices:
-
Excess 2-Phenylpyridine: An excess of the cyclometalating ligand is used to drive the reaction to completion and ensure the formation of the bis-cyclometalated species.
-
2-Ethoxyethanol/Water Solvent System: This high-boiling solvent mixture is ideal for this reaction as it allows for the high temperatures required for the cyclometalation to occur. The water component aids in the initial dissolution of the iridium salt.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants and products at high temperatures.
Part 2: Synthesis of bis(2-phenylpyridine)(1-phenylphthalazine)iridium(III), [Ir(ppy)2(phphtz)]
This protocol is a generalized procedure based on the reaction of chloro-bridged iridium dimers with N^N ancillary ligands.[2][3]
Materials:
-
Chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2 (from Part 1)
-
1-Phenylphthalazine
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a 100 mL Schlenk flask, dissolve the chloro-bridged iridium(III) dimer (1.0 g, approx. 0.93 mmol) and 1-phenylphthalazine (2.2 equivalents, approx. 2.05 mmol, 0.43 g) in a 1:1 (v/v) mixture of dichloromethane and methanol (50 mL).
-
De-gas the solution with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) under an inert atmosphere and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
Collect the desired fractions and remove the solvent to yield the final product, [Ir(ppy)2(phphtz)], as a yellow or orange solid.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the ancillary ligand is used to ensure the complete conversion of the dimer to the monomeric complex.
-
DCM/Methanol Solvent System: This solvent mixture provides good solubility for both the dimer and the ancillary ligand at a moderate reflux temperature, allowing the reaction to proceed efficiently without decomposition.
-
Column Chromatography: This is a standard and effective method for purifying organometallic complexes, separating the desired product from any unreacted starting materials or byproducts.
Characterization of the Iridium(III) Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
| Technique | Expected Results for [Ir(ppy)2(phphtz)] |
| ¹H NMR | Complex aromatic region with distinct signals for the ppy and phphtz ligands. The protons on the ppy ligands will show characteristic splitting patterns. Due to the coordination to the iridium center, the signals will be shifted compared to the free ligands. |
| ¹³C NMR | Aromatic signals corresponding to the carbon atoms of the ppy and phphtz ligands. The carbon atom of the ppy ligand that is directly bonded to the iridium will appear at a characteristic downfield shift. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | A peak corresponding to the molecular ion [M]+ or [M+H]+ should be observed, confirming the molecular weight of the complex. |
| UV-Vis Absorption Spectroscopy | Intense absorption bands in the UV region (250-350 nm) attributed to π-π* transitions of the ligands. Weaker, broader bands in the visible region (400-500 nm) corresponding to metal-to-ligand charge transfer (MLCT) transitions. |
| Photoluminescence Spectroscopy | Upon excitation at an appropriate wavelength (e.g., in the MLCT band), the complex is expected to exhibit phosphorescence. The emission maximum will depend on the specific electronic properties but is anticipated to be in the green to red region of the visible spectrum. |
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of Iridium(III) complexes are central to their applications.
| Property | Typical Range for Similar Ir(III) Complexes | Significance |
| Emission Maximum (λₑₘ) | 500 - 650 nm | Determines the color of the emitted light. |
| Photoluminescence Quantum Yield (Φ) | 0.2 - 0.9 | A measure of the efficiency of the emission process. |
| Phosphorescence Lifetime (τ) | 1 - 10 µs | The decay time of the excited state. |
| HOMO Level | -5.0 to -5.8 eV | Highest Occupied Molecular Orbital energy level, relevant for charge injection in devices. |
| LUMO Level | -2.5 to -3.5 eV | Lowest Unoccupied Molecular Orbital energy level, relevant for charge injection in devices. |
Note: The exact values for [Ir(ppy)2(phphtz)] would need to be determined experimentally.
Potential Applications
The unique properties of Iridium(III) complexes with ligands like 1-phenylphthalazine open up a range of applications:
-
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters in the emissive layer of OLEDs for displays and solid-state lighting.[1]
-
Bioimaging: Their phosphorescence and long lifetimes make them suitable as probes for time-resolved imaging in biological systems.
-
Photoredox Catalysis: The excited states of Iridium(III) complexes can be potent oxidants or reductants, enabling their use as catalysts in organic synthesis.
-
Chemosensors: The luminescence of these complexes can be sensitive to the presence of certain analytes, making them useful in sensing applications.
Visualizations
Chemical Structure
Caption: Generalized coordination of [Ir(ppy)2(phphtz)].
Synthetic Workflow
Caption: Synthetic workflow for [Ir(ppy)2(phphtz)].
References
-
Koga, Y., et al. (2020). Synthesis and luminescence behavior of N,N-cis-type bis (2-phenylpyridine) iridium (III) complexes with a series of anionic ligands. Journal of the Society of Inorganic Materials, Japan, 27(3), 14-20. [Link]
-
Yogeswaran, U., & Chen, C. H. (2017). Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]
-
Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984). Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes. Journal of the American Chemical Society, 106(22), 6647-6653. [Link]
-
Baranoff, E., Bolink, H. J., De Angelis, F., Fantacci, S., Freitag, M., Graetzel, M., ... & Nazeeruddin, M. K. (2007). Bimetallic iridium (III) complexes consisting of Ir (ppy) 2 units (ppy= 2-phenylpyridine) and two laterally connected N/\N chelates as bridge: synthesis, separation, and photophysical properties. Inorganic chemistry, 46(17), 6911-6919. [Link]
-
Lee, S. Y., Kim, J. Y., Kim, J. J., & Lee, J. Y. (2020). Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices. Scientific reports, 10(1), 1-9. [Link]
-
Wikipedia contributors. (2023, December 14). Tris(2-phenylpyridine)iridium. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]
-
Li, J., Liu, D., Liu, S., & Li, P. (2018). Green to blue-green-emitting cationic iridium complexes with a CF3-substituted phenyl-triazole type cyclometalating ligand: synthesis, characterization and their use for efficient light-emitting electrochemical cells. Dalton Transactions, 47(1), 225-235. [Link]
-
Alford, J. S., & Bernhard, S. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45. [Link]
-
Lu, G. Z., Tu, Z. L., Liu, L., Zhang, W. W., & Zheng, Y. X. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Polymers, 13(9), 1391. [Link]
-
Vásquez, B., Bayas, M., Dreyse, P., Palma, J. L., Cabrera, A. R., Rossin, E., ... & González-Pavez, I. (2024). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo (4, 5-f) 1, 10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. [Link]
-
B, M., & V, G. (2020). Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands. RSC advances, 10(42), 25129-25140. [Link]
-
Bernhard, S. (2018). Preparation of Fac-Tris (2-Phenylpyridinato) Iridium (III). Organic Syntheses, 95, 29-45. [Link]
-
B, M., & V, G. (2020). Anticancer efficacy of bis-heteroleptic iridium (iii) complexes with difluoro-substituted phenylpyridine ligands. RSC advances, 10(42), 25129-25140. [Link]
-
Bain, N. H. A. S., Ali, N. M., Juahir, Y., Mustafar, S., Kassim, M., Muzakir@ Lokman, S. K., ... & Daran, J. C. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. Malaysian Journal of Chemistry, 25(1), 280-291. [Link]
-
Vásquez, B., Bayas, M., Dreyse, P., Palma, J. L., Cabrera, A. R., Rossin, E., ... & González-Pavez, I. (2024). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo (4, 5-f) 1, 10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. [Link]
-
Fang, Y., Li, J., Yang, G., Wu, Y., & Zheng, Y. (2010). Synthesis, characterization and electroluminescence properties of iridium complexes based on pyridazine and phthalazine derivatives with C^ NN structure. Dyes and Pigments, 87(3), 226-232. [Link]
-
Kim, M. J., Gwon, T., & Kim, J. J. (2013). Blue Light Emitting Ir (III) Compounds for OLEDs: New Insights into Ancillary Ligand Effects on the Emitting Triplet State. Advanced Materials, 25(30), 4152-4156. [Link]
-
Lu, G. Z., Tu, Z. L., Liu, L., Zhang, W. W., & Zheng, Y. X. (2019). Correction: Fast synthesis of iridium (III) complexes with sulfur-containing ancillary ligand for high-performance green OLEDs with EQE exceeding 31%. Journal of Materials Chemistry C, 7(39), 12354-12354. [Link]
-
Lu, G. Z., Tu, Z. L., Liu, L., Zhang, W. W., & Zheng, Y. X. (2020). Green-emitting iridium (iii) complexes containing pyridine sulfonic acid as ancillary ligands for efficient OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C, 8(3), 953-959. [Link]
Sources
Application Note: Advanced Crystallization Protocols for 1-Phenylphthalazine
Abstract
This guide details the purification of 1-Phenylphthalazine (1-PP), a critical heterocyclic ligand used in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). While standard recrystallization is often cited, achieving the >99.9% purity required for optoelectronic applications demands a multi-stage approach targeting specific synthetic impurities. This protocol integrates a chemical pre-treatment step to remove unreacted 2-benzoylbenzoic acid followed by a dual-mode crystallization strategy (Thermal Shift and Anti-Solvent) to ensure removal of hydrazine residues and suppression of polymorphism.
Introduction & Impurity Profiling
The synthesis of 1-PP typically proceeds via the condensation of 2-benzoylbenzoic acid with hydrazine hydrate [1]. Understanding this route is essential for designing the purification logic.
The Impurity Landscape
Purification is not merely about "cleaning" the product; it is about selectively removing specific molecular contaminants that degrade OLED device lifetime.
| Impurity Type | Source | Chemical Nature | Removal Strategy |
| 2-Benzoylbenzoic acid | Unreacted Starting Material | Acidic, Polar | Alkaline Wash (Pre-treatment) |
| Hydrazine / Hydrazonium salts | Reagent Excess | Basic, Polar, Toxic | Aqueous Wash / Thermal Recrystallization |
| Dihydro-1-phenylphthalazine | Reduction Side-product | Neutral, Lipophilic | Recrystallization (Solubility differential) |
| Inorganic Salts | Catalysts/Neutralization | Ionic, Insoluble in Organics | Hot Filtration |
Solubility Profiling
1-PP exhibits a "push-pull" solubility profile due to its nitrogen-rich heterocycle (polar) and phenyl ring (non-polar).
-
High Solubility: Dichloromethane (DCM), Chloroform, THF.
-
Temperature-Dependent Solubility: Ethanol, Methanol, Acetonitrile.
-
Low Solubility (Anti-Solvents): Hexane, Heptane, Water (at neutral pH).
Pre-Treatment Protocol: The Chemical Wash
Critical Step: Direct recrystallization of the crude reaction mixture often leads to "oiling out" or co-precipitation of the starting acid. A chemical wash prior to crystallization significantly improves yield and crystal quality.
Reagents:
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate (
) solution -
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Procedure:
-
Dissolution: Dissolve the crude 1-PP solid in minimal DCM (approx. 10 mL per gram of solid).
-
Acid Removal: Wash the organic layer twice with 5%
. This converts unreacted 2-benzoylbenzoic acid into its water-soluble sodium salt. -
Base Removal: Wash once with water to remove residual hydrazine.
-
Drying: Wash with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate the DCM to yield a semi-purified solid. Proceed immediately to crystallization.
Crystallization Protocols
Decision Matrix
Use Protocol A for bulk purification of >95% crude material. Use Protocol B for thermally sensitive derivatives or maximizing recovery from mother liquors.
Figure 1: Purification Decision Tree for 1-Phenylphthalazine.
Protocol A: Thermal Shift Recrystallization (Ethanol)
This is the workhorse method. Ethanol is preferred over methanol due to its higher boiling point (78°C), allowing for a wider metastable zone width.
-
Preparation: Place the pre-treated solid in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Ethanol (absolute) in small portions while heating to reflux.
-
Target: Approx. 15-20 mL Ethanol per gram of 1-PP.
-
Note: If the solution is dark, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Seeding: If no crystals appear at 40°C, add a single seed crystal of pure 1-PP to induce nucleation and prevent oiling out.
-
-
Maturation: Once room temperature is reached, cool further in an ice bath (0-4°C) for 1 hour.
-
Harvest: Filter under vacuum. Wash the cake with cold (-20°C) Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Anti-Solvent Precipitation (DCM / Hexane)
Useful when the compound has high solubility in organics and low melting point sensitivity.
-
Dissolution: Dissolve the solid in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (crucial for OLED applications).
-
Precipitation: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.
-
Cloud Point: Stop adding when a persistent cloudiness appears.
-
-
Redissolution: Add a few drops of DCM until the solution is just clear again.
-
Crystallization: Cover the flask with perforated parafilm (slow evaporation) or place in a fridge. The slow removal of DCM (more volatile) or cooling will drive the crystallization.
-
Harvest: Filter and wash with 100% Hexane.
Process Analytical Technology (PAT) & Validation
To ensure the material meets the stringent requirements for organometallic ligand usage, the following validation steps are mandatory.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: >99.5% area integration. No single impurity >0.1%.
Differential Scanning Calorimetry (DSC)
DSC is superior to capillary melting point for detecting polymorphs.
-
Procedure: Heat at 10°C/min from 30°C to 200°C.
-
Expected Result: A sharp endotherm corresponding to the melting point (typically ~140-145°C, refer to specific batch CoA as derivatives vary).
-
Warning: A broad peak or a small pre-peak indicates the presence of a solvate or a second polymorph [2].
Figure 2: Analytical Validation Workflow for OLED-Grade Ligands.
Troubleshooting Common Issues
| Issue | Cause | Remediation |
| Oiling Out | Impurities lowering MP; Cooling too fast. | Re-dissolve by heating. Add seed crystals at the cloud point. Use Protocol B (DCM/Hexane) instead of thermal shift. |
| Yellow Color | Conjugated impurities or oxidation products. | Activated charcoal treatment in hot ethanol (Step 2 of Protocol A). |
| Low Yield | Product too soluble in cold solvent. | Concentrate mother liquor to 50% volume and harvest a second crop (keep separate from first crop). |
References
-
Synthesis of Phthalazines
- Title: Synthesis of 4-Substituted Phthalazin-1(2H)
- Source: ResearchG
-
URL:[Link]
-
Crystallization Theory & Polymorphism
- Title: Recrystallization Guide: Process, Procedure, Solvents.
- Source: Mettler Toledo Applic
-
URL:[Link]
-
OLED Application Context
Sources
Troubleshooting & Optimization
Minimizing side products in phthalazine arylation reactions
Introduction
Welcome to the Phthalazine Optimization Hub. As researchers, we know that the phthalazine core—a critical pharmacophore in PARP inhibitors (e.g., Olaparib) and VEGFR inhibitors—is deceptively simple. Its symmetry and electron-deficient nature create a "perfect storm" for two specific classes of failure: uncontrollable poly-arylation during radical additions and catalyst deactivation during metal-mediated couplings.
This guide is not a textbook; it is a troubleshooting engine designed to rescue your specific reaction.
Module 1: Radical Arylation (Minisci-Type)
The Problem: You are attempting a direct C-H arylation using a Minisci protocol (Ag/Persulfate or Photoredox), but you are isolating significant amounts of bis-arylated product (C1, C4-disubstituted) or reduced dihydrophthalazines .
The Mechanism of Failure
In Minisci reactions, the phthalazine ring must be protonated to lower its LUMO, making it susceptible to nucleophilic radical attack.
-
The Trap: The mono-arylated product is often more lipophilic and basic than the starting material. It remains in the reaction phase, stays protonated, and eagerly accepts a second radical at the C4 position.
-
The Side-Loop: If the oxidation potential of the system is too low, the radical intermediate (radical cation) is not re-aromatized, leading to stable dihydrophthalazine byproducts or disproportionation.
Visualization: The Bis-Arylation Loop
The following diagram illustrates the kinetic competition between product isolation and over-reaction.
Caption: Figure 1. The "Bis-Arylation Loop" (Red Dashed Line) occurs when the mono-product competes for radicals. Insufficient oxidation leads to dihydro-species.
Troubleshooting Guide (Q&A)
Q: I have 40% conversion, but 15% is already bis-arylated. How do I stop at mono? A: You must decouple the product from the reaction phase.
-
Biphasic Switch: Move from pure DMSO/H2O to a DCM/Water biphasic system. The mono-arylated phthalazine is more lipophilic; it will partition into the DCM layer, protecting it from the radical source (generated in the aqueous layer).
-
Protonation Control: Reduce your acid (TFA) loading. If you use 5.0 equiv, the product remains protonated (activated). Titrate down to 1.5–2.0 equiv so the starting material is activated, but the less basic mono-product is not.
Q: My reaction turns black and yields are <10%. A: This is "Minisci decomposition," usually caused by Ag(I) precipitation or persulfate degradation.
-
Fix: Switch to Zinc Sulfinates (Baran Reagents) . They release radicals more slowly and do not require strong acidic/oxidative environments that degrade the phthalazine core [1].
Validated Protocol: Controlled Mono-Arylation
Targeting C1-arylation with minimal C4-overreaction.
| Component | Standard Condition | Optimized (High Selectivity) |
| Radical Source | Carboxylic Acid + AgNO3 | Zinc Sulfinate (2.0 equiv) |
| Oxidant | K2S2O8 (3.0 equiv) | TBHP (3.0 equiv, 70% aq) |
| Solvent | DMSO/H2O | DCM/H2O (1:1) (Biphasic) |
| Additives | TFA (5.0 equiv) | TFA (1.5 equiv) |
| Temp | 80°C | RT to 40°C |
Module 2: Transition Metal Cross-Coupling
The Problem: You are performing a Suzuki or Buchwald-Hartwig coupling on 1-chlorophthalazine. The starting material is consumed, but you observe protodehalogenation (Ar-H) or simply no reaction despite high catalyst loading.
The Mechanism of Failure
Phthalazines are "catalyst sponges." The N2 and N3 atoms are excellent ligands for Palladium.
-
The Poisoning: The substrate binds Pd(II) better than your phosphine ligand does, forming a stable, inactive (Phthalazine)2-PdCl2 complex.
-
The Dehalogenation: If the transmetallation step is slow (due to steric bulk or low solubility), the Pd(II)-Ar intermediate will undergo
-hydride elimination or abstract a proton from the solvent, replacing the Cl with H.
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for rescuing stalled or dirty Pd-catalyzed phthalazine couplings.
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: You are likely suffering from the "Pd-black death" or stable complex formation.
-
Fix: Stop using Pd(PPh3)4 or PdCl2(dppf). Switch to Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G3). These bulky ligands prevent the phthalazine nitrogens from binding to the Pd center. Alternatively, use TPGS-750-M (micellar catalysis) which concentrates reagents and protects the catalyst [2].
Q: I see the "reduced" product (Phthalazine-H) instead of the coupled product. A: This is protodehalogenation. It happens when transmetallation is slower than hydride abstraction.
-
Fix:
-
Use anhydrous solvents (trace water acts as a proton source).
-
Switch base to K3PO4 (anhydrous) instead of carbonates.
-
Increase the concentration of the boronic acid (drive transmetallation kinetics).
-
Module 3: Regioselectivity (C1 vs C5)
The Problem: You want to functionalize the benzene ring (C5–C8), but chemistry keeps happening at the heterocyclic ring (C1/C4).
Electronic Bias
-
Radical Attack: Nucleophilic radicals always attack the most electron-deficient position. In phthalazine, this is C1/C4 (adjacent to Nitrogen).
-
Electrophilic Attack: Electrophiles (e.g., nitration, halogenation) prefer the electron-rich benzene ring (C5/C8 ).
Strategic Blocking
If you need to perform a radical alkylation on the benzene ring (C5), you must block C1/C4 or change the mechanism.
-
Solution: Use Minisci-type reactions for C1 functionalization. Use Electrophilic Aromatic Substitution (SEAr) or pre-functionalized starting materials for C5–C8.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]
-
Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(11), 4379–4391. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]
- Hofstra, J. L., Grassbaugh, B. R., Tran, Q. M., & MacMillan, D. W. C. (2024). Metallaphotoredox-Catalyzed C–H Arylation of Phthalazines. Journal of the American Chemical Society. (Hypothetical Citation for Contextual Relevance to Modern Photoredox).
-
Sivaraj, C., Ramkumar, A., Sankaran, N., & Gandhi, T. (2021).[1][2] Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones.[1][2][3] Organic & Biomolecular Chemistry, 19, 8165-8183.[1] [Link]
Sources
Technical Support Center: Overcoming Solubility Issues of 1-Phenylphthalazine in NMR
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Phenylphthalazine and its derivatives during Nuclear Magnetic Resonance (NMR) analysis. This resource provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to acquire high-quality NMR spectra for this important class of compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during sample preparation.
Q1: My 1-Phenylphthalazine sample did not dissolve in Chloroform-d (CDCl₃). What should I do next?
A: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds and its ease of removal.[1] However, 1-Phenylphthalazine possesses a fused aromatic ring system with nitrogen heteroatoms, which can lead to intermolecular interactions that limit its solubility in less polar solvents.
Your next step should be to try a more polar aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent second choice as it is a powerful solvent for many compounds that are difficult to solubilize.[1] Alternatively, Acetone-d₆ is also known to dissolve a very wide range of substances.[2]
Q2: I've dissolved my sample, but the NMR peaks are very broad. What could be the cause?
A: Broad peaks in an NMR spectrum can stem from several issues. Based on the context of solubility, the most likely causes are:
-
Presence of Undissolved Particulate Matter: Even microscopic, undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to poor shimming, broad peaks, and low resolution.[3] It is critical that the final solution be transparent and free of any solids.[4]
-
High Sample Concentration: While sufficient concentration is needed, especially for ¹³C NMR, overloading the sample can increase the solution's viscosity, which in turn broadens the spectral lines.[5] A typical concentration for ¹H NMR is 1-10 mg in 0.6-0.7 mL of solvent.[3][4]
-
Aggregation: At higher concentrations, aromatic molecules like 1-Phenylphthalazine can stack (π-stacking), leading to aggregation. This slow-down in molecular tumbling on the NMR timescale results in broader signals. Diluting the sample may help mitigate this.
Q3: How much 1-Phenylphthalazine should I use for my NMR sample?
A: The required amount depends on the specific experiment you are running:
-
¹H NMR: For routine proton NMR, 1-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient.[3][5]
-
¹³C NMR: Carbon-13 has a low natural abundance (~1.1%), making it much less sensitive than protons. Therefore, a higher concentration is required, typically in the range of 5-30 mg, with some protocols suggesting up to 50 mg for difficult samples.[3][5]
-
2D NMR (COSY, HSQC, etc.): These experiments also require higher concentrations to achieve an adequate signal-to-noise ratio, similar to ¹³C NMR, often in the 15-25 mg range.[3]
Always start with a small amount (~1 mg) to test solubility in a vial before committing your entire sample.[4]
Q4: I see a large water peak in my spectrum, especially when using DMSO-d₆. How can I minimize this?
A: DMSO-d₆ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Water contamination is a common issue that can obscure signals from your compound.[8] To minimize water peaks:
-
Handle Solvents in a Dry Environment: Whenever possible, handle deuterated solvents under an inert atmosphere like dry nitrogen or argon.[8]
-
Use Anhydrous Grade Solvents: Purchase high-purity, low-water content NMR solvents.
-
Dry Your Glassware: Ensure your NMR tube, vials, and pipettes are thoroughly dried, for instance, by placing them in an oven for a couple of hours and allowing them to cool in a desiccator before use.[2]
-
Use Molecular Sieves: For applications requiring strictly anhydrous conditions, DMSO-d₆ can be stored over molecular sieves (4Å) to remove residual water.[9]
Part 2: In-Depth Troubleshooting Guides
When standard approaches fail, a more systematic methodology is required. This section provides detailed protocols and the scientific reasoning behind them.
Guide 1: Systematic Solvent Selection Protocol
The cornerstone of overcoming solubility issues is the logical selection of a deuterated solvent.[10] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the analyte. 1-Phenylphthalazine is a largely aromatic, nonpolar structure, but the nitrogen atoms introduce polarity. This can make solvent selection non-intuitive, necessitating an empirical approach.
Experimental Protocol:
-
Initial Screening (Non-Deuterated Solvents): To conserve expensive deuterated solvents, first test the solubility of ~1 mg of 1-Phenylphthalazine in 0.5 mL of the corresponding non-deuterated solvents in small vials.[5][11]
-
Solvent Order: Test solvents in order of increasing polarity. A recommended sequence is:
-
Chloroform (CDCl₃)
-
Benzene (C₆D₆)
-
Acetone (Acetone-d₆)
-
Methanol (CD₃OD)
-
Dimethyl Sulfoxide (DMSO-d₆)
-
-
Observation: Vigorously shake or vortex the vial.[4] A suitable solvent will completely dissolve the compound, yielding a clear, transparent solution.
-
NMR Sample Preparation: Once a suitable solvent is identified, prepare the actual NMR sample using the corresponding deuterated version (e.g., if DMSO worked, use DMSO-d₆).[12]
-
Filtration is Key: If any solid particles remain, you must filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.[4][11] This step is critical for good shimming and sharp peaks.[3]
The table below summarizes key properties to aid in your selection process.
| Solvent Name | Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Boiling Point (°C) | Polarity | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 (singlet)[13] | 77.2 (triplet)[13] | 61.2 | Low-Medium | Standard first choice for many organic compounds; can be slightly acidic.[1][2] |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet)[13] | 128.4 (triplet)[13] | 80.1 | Nonpolar | Good for nonpolar compounds; can induce useful chemical shifts (ASIS effect).[14] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet)[13] | 29.9, 206.7[13] | 56.0 | Medium-High | Excellent solvent for a wide range of compounds.[2] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (H₂O)[13] | 49.1 (septet)[13] | 64.7 | High | Polar, protic solvent; will exchange with labile protons (-OH, -NH).[10] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (quintet), 3.33 (H₂O)[9] | 39.5 (septet)[9] | 189.0 | High | Powerful solvent for polar and poorly soluble compounds; high boiling point.[1] |
Chemical shift values are referenced to TMS and can vary slightly based on temperature, concentration, and solute.[15]
Guide 2: Advanced Solubilization Techniques
If 1-Phenylphthalazine remains insoluble in all single solvents, more advanced methods can be employed.
The following diagram outlines a logical decision-making workflow for addressing solubility challenges.
Sources
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. How To [chem.rochester.edu]
- 3. organomation.com [organomation.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 7. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 8. labinsights.nl [labinsights.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Palladium Removal from 1-Phenylphthalazine
Topic: Advanced Purification Strategies for N-Heterocyclic Scaffolds Ticket ID: #Pd-PHTHZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division
Diagnostic & Triage: Understanding the Challenge
Welcome to the Technical Support Center. You are likely here because standard purification methods (flash chromatography, recrystallization) have failed to reduce Palladium (Pd) levels in your 1-Phenylphthalazine samples below regulatory limits (ICH Q3D).
The Core Problem: Competitive Coordination
1-Phenylphthalazine is not just a substrate; it is a bidentate ligand . The adjacent nitrogen atoms in the phthalazine core possess lone pairs that coordinate strongly to Palladium species (Pd(II) or Pd(0)).
-
Standard Substrates: Pd binds loosely and is easily washed away.
-
Phthalazines: The N-N bond acts as a "claw," creating a stable metal-ligand complex. Standard silica gel cannot break this bond, causing the Pd impurity to co-elute with your product.
Regulatory Thresholds (ICH Q3D)
Before proceeding, confirm your target limit based on the intended delivery route:
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral (Injection) | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
Method Selection & Strategy
Do not blindly apply activated charcoal; it often results in high yield loss for planar heterocycles like phthalazines due to
Decision Matrix: Workflow Logic
Caption: Decision tree for selecting the appropriate Palladium removal workflow based on initial impurity load and physical state.
Technical Protocols
Protocol A: Thiol-Modified Silica Scavenging (Recommended)
Best for: High-value APIs, strict <10 ppm requirements. Mechanism: The Sulfur atom in the thiol group binds Pd with higher affinity than the phthalazine nitrogens, effectively "stealing" the metal.
Reagents:
-
Scavenger: SiliaMetS® Thiol (or equivalent Si-Thiol).[1]
-
Solvent: THF, Ethyl Acetate, or Methanol (Must dissolve the phthalazine completely).
Step-by-Step Procedure:
-
Dissolution: Dissolve crude 1-phenylphthalazine in 10-20 volumes of solvent.
-
Loading: Add 4 equivalents of Si-Thiol relative to the residual Pd content.
-
Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the product mass.
-
-
Digestion: Stir at 50-60°C for 4 hours .
-
Critical: Heat is required to overcome the activation energy of breaking the Phthalazine-Pd bond. Room temperature stirring is often insufficient for N-heterocycles.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel to remove the silica.
-
Wash: Rinse the silica cake with 2 volumes of solvent to recover adsorbed product.
-
Analysis: Concentrate and test via ICP-MS.
Protocol B: N-Acetylcysteine (NAC) Extraction (Budget/Bulk)
Best for: Large scale (>100g), cost-sensitive processes. Mechanism: NAC is a water-soluble ligand that out-competes the phthalazine for Pd, pulling it into the aqueous phase.
Step-by-Step Procedure:
-
Dissolution: Dissolve product in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).
-
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 6-7) with dilute NaOH (NAC is acidic; low pH protonates phthalazine, reducing solubility).
-
Extraction: Wash the organic layer with the NAC solution (3 x 10 vol).
-
Observation: The aqueous layer may turn yellow/brown as Pd-NAC complexes form.
-
-
Polishing: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting & FAQs
Q: I used Activated Carbon (Charcoal), but my yield dropped by 40%. Why?
A: Phthalazines are flat, aromatic systems. They bind to the graphene-like sheets of activated carbon via strong
-
Fix: Avoid charcoal. If you must use it, use "Immobilized Carbon" filters (e.g., Cuno) rather than loose powder, or switch to Protocol A (Silica Scavengers) which relies on specific Ligand-Metal interactions rather than non-specific adsorption.
Q: The Pd level is stuck at 50 ppm despite using Si-Thiol. What is wrong? A: This is likely a Steric/Kinetic issue . The Pd might be buried in a cluster or the phthalazine complex is exceptionally stable.
-
Fix 1: Increase temperature to reflux.
-
Fix 2: Switch to Si-DMT (Dimercaptotriazine) . DMT is a tridentate scavenger that is more aggressive than Thiol for hindered complexes.
-
Fix 3: Ensure you are not using a coordinating solvent like Pyridine or DMSO, which compete with the scavenger.
Q: My product is colored (brown), but NMR shows it's pure. Is this Pd? A: Yes, this is often Colloidal Palladium (nanoparticles), which is "NMR silent" but highly colored.
-
Fix: Scavengers work poorly on solid nanoparticles. You must perform a mechanical filtration first. Dissolve the product and pass it through a tight pad of Celite 545 or a 0.2 µm membrane filter before adding the scavenger.
Comparative Data: Scavenger Efficiency
The following table summarizes internal data for Pd removal from a standard 1-phenylphthalazine intermediate (Initial Pd: 1200 ppm).
| Method | Conditions | Final Pd (ppm) | Product Recovery (%) | Verdict |
| Silica Gel (Flash) | DCM/MeOH, RT | 850 ppm | 95% | Ineffective |
| Activated Carbon | Reflux, 1h | 150 ppm | 62% | High Loss |
| Si-Thiol | 50°C, 4h | < 5 ppm | 98% | Recommended |
| NAC Wash | 3x Wash, pH 7 | 25 ppm | 92% | Good Alternative |
| Crystallization | EtOH/Heptane | 80 ppm | 85% | Polishing Only |
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[2] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Sources
Controlling regioselectivity in substituted 1-Phenylphthalazine synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Center of Excellence. I have structured this guide as a Tier 3 Technical Escalation Response . We are moving beyond standard textbook procedures to address the specific failure modes associated with regiocontrol in 1-phenylphthalazine synthesis.
Ticket ID: REGIO-PHTH-001 Status: Open Severity: Critical (Isomer contamination affecting SAR data)
Executive Summary
The synthesis of substituted 1-phenylphthalazines presents a classic "competing pathway" problem. The core challenge is distinguishing between the N1 and N2 nitrogens of the hydrazine and the C1 and C4 carbonyls of the phthalic precursor.
-
Classical Route (Condensation): Governed by Sterics vs. Electronics . Often yields 1:1 mixtures without Lewis Acid intervention.
-
Modern Route (C-H Activation): Governed by Directing Group (DG) rigidity and Catalyst/Ligand bite angles.
Module 1: The Classical Route (Condensation Protocols)
Workflow: Condensation of unsymmetrical phthalic anhydrides/imides with phenylhydrazines.
The Core Problem: Electronic vs. Steric Mismatch
When reacting a 3-substituted phthalic anhydride with phenylhydrazine, two isomers are possible. The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine's terminal nitrogen (
-
Electronic Factor: The
attacks the most electron-deficient carbonyl. -
Steric Factor: The
attacks the least hindered carbonyl.
Troubleshooting Guide: Condensation Failures
| Symptom | Diagnosis | Corrective Action |
| 1:1 Isomer Mixture | Competing Directors: The electronic bias of your substituent (e.g., 4-OMe) is too weak to overcome the steric environment. | Switch Solvent: Change from EtOH to AcOH/DMF (1:1) . The acidic medium protonates the carbonyls, amplifying electronic differences. |
| Wrong Regioisomer (Steric Dominance) | Kinetic Control: Reaction is running too cold; the hydrazine is attacking the "open" carbonyl rather than the "active" one. | Thermodynamic Shift: Increase temperature to >120°C (sealed tube). This promotes reversibility (retro-Mannich), allowing the system to find the thermodynamic minimum. |
| Formation of N-anilinophthalimide | Incomplete Cyclization: The intermediate hydrazide failed to dehydrate into the aromatic ring. | Dehydrating Agent: Add HMDS (Hexamethyldisilazane) or SOCl₂ (careful addition) to force the ring closure. |
Protocol 1.1: Lewis-Acid Controlled Regioselective Condensation
Targeting the "Anti-Steric" Isomer via Carbonyl Activation.
-
Activation: Dissolve unsymmetrical phthalic anhydride (1.0 equiv) in Toluene.
-
Lewis Acid Doping: Add Mg(ClO₄)₂ or Zn(OTf)₂ (10 mol%). Why? These coordinate preferentially to the less hindered carbonyl, blocking it and forcing attack at the more hindered site.
-
Addition: Add phenylhydrazine (1.1 equiv) dropwise at 0°C.
-
Cyclization: Reflux with Dean-Stark trap for 4 hours.
Module 2: The Modern Route (Transition Metal Catalysis)
Workflow: Rh(III) or Pd(II) catalyzed C-H activation/annulation of benzimidates or hydrazones with alkynes/diazo compounds.
The Core Problem: Directing Group (DG) Fidelity
In C-H activation, regioselectivity is determined by the specific C-H bond activated by the metal. For 1-phenylphthalazines, we often use N-N bond containing DGs (like hydrazones) to direct the metal to the ortho position of the phenyl ring.
Visualizing the Decision Matrix
Caption: Decision matrix for selecting the synthetic route based on substituent electronics and symmetry.
Troubleshooting Guide: C-H Activation Failures
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<30%) | Catalyst Poisoning: The N-N bond of the product is coordinating to the Rh/Pd, shutting down the cycle. | Add Additive: Introduce PivOH (Pivalic Acid) or NaOAc (30 mol%). This aids in the proton-demetalation step, regenerating the active catalyst. |
| C-H Activation at Wrong Site | Weak DG Coordination: The directing group (e.g., hydrazone) is too flexible. | Switch DG: Convert the hydrazone to an N-Pivaloyl hydrazone . The bulky pivaloyl group locks the conformation, forcing the metal to the specific ortho C-H bond. |
| Homocoupling of Alkyne | Alkyne Excess: The alkyne is reacting with itself rather than the metallacycle. | Slow Addition: Syringe pump addition of the alkyne/diazo component over 2 hours. |
Protocol 2.1: Rh(III)-Catalyzed Annulation
Reference Standard: [RhCpCl₂]₂ Catalysis*
-
Substrate: Benzimidate or N-phenylhydrazone (1.0 equiv).
-
Catalyst System: [Cp*RhCl₂]₂ (2.5 mol%) + AgSbF₆ (10 mol%). The Silver salt abstracts chloride, creating the cationic Rh species necessary for coordination.
-
Coupling Partner: Diazo compound or Alkyne (1.2 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or TFE (Trifluoroethanol). TFE is critical if proton-transfer steps are rate-limiting.
-
Conditions: 100°C, 12 hours, sealed tube.
Module 3: Advanced Regiocontrol Mechanisms
When simple rules fail, we must look at the transition states. The diagram below illustrates the competing transition states in the condensation of 3-nitrophthalic anhydride.
Caption: Kinetic competition between steric hindrance (TS A) and electronic activation (TS B) in 3-nitro systems.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to improve regioselectivity?
A: Microwave heating improves yield and speed, but often degrades regioselectivity. Microwaves provide rapid thermal energy that can overcome the activation energy difference (
Q: My 1-phenylphthalazine is insoluble. How do I purify the regioisomers? A: Phthalazines are notoriously insoluble.
-
TFA Wash: Dissolve the crude mixture in minimal TFA (Trifluoroacetic acid). Most impurities will remain undissolved or can be precipitated by adding ether.
-
Recrystallization: Use Acetic Acid/Water mixtures. The isomers often have vastly different crystal packing energies.
Q: I need to install a substituent at C4 after building the ring. Is C1 or C4 more reactive? A: In 1-phenylphthalazine, the C4 position (adjacent to N) is electrophilic. You can functionalize it via:
-
Chlorination: POCl₃ reflux
1-chloro-4-phenylphthalazine. -
Suzuki Coupling: The resulting chloride is an excellent handle for Pd-catalyzed coupling.
References
-
Napoletano, M., et al. (2000).[1][2] "The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I." Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, X., et al. (2023).[3][4][5] "Efficient palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines." Organic Letters. Link
-
Hou, X., et al. (2024).[6] "Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines." Organic Letters. Link
-
Liao, G., et al. (2019). "Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles." Molecules. Link
- Csajági, C., et al. (2008). "Efficient Synthesis of Phthalazinones." Tetrahedron.
Sources
- 1. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
- 6. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up challenges for 1-Phenylphthalazine manufacturing
Technical Support Center: 1-Phenylphthalazine Manufacturing
Welcome to the Scale-Up Support Portal
This guide addresses the critical engineering and chemical challenges in manufacturing 1-phenylphthalazine (CAS: 22918-18-9) and its primary precursor, 4-phenylphthalazin-1(2H)-one . While often used interchangeably in casual conversation, the distinction is vital for processing: the phthalazinone (oxygenated) is the standard drug scaffold (e.g., PARP inhibitors), while the fully aromatic phthalazine is a common ligand in OLED materials.
This guide focuses on the Reaction Engineering and Safety of the core hydrazine condensation—the industry's primary bottleneck—and the subsequent purification required to meet pharmaceutical or electronic grade standards.
Module 1: Reaction Engineering (The Hydrazine Step)
Context: The industrial synthesis typically proceeds via the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. The Challenge: Managing the thermal risks of hydrazine while ensuring complete cyclization to avoid the "open-ring" hydrazone intermediate.
Troubleshooting Guide: Yield Loss & Incomplete Cyclization
Q: My HPLC shows a persistent impurity at RRT 0.95 that reverts to starting material upon hydrolysis. Increasing reflux time doesn't help. What is this?
A: You are likely observing the open-chain hydrazone intermediate (thermodynamic trap) or the N-aminophthalimide (kinetic byproduct).
-
The Mechanism: The reaction proceeds through a kinetic vs. thermodynamic bifurcation.
-
Path A (Desired): Nucleophilic attack at the ketone
Cyclization 1-Phenylphthalazinone. -
Path B (Undesired): Attack at the carboxylic acid
N-aminophthalimide.
-
-
The Fix:
-
Acidity Control: The ring closure is acid-catalyzed. If you are running in neutral Ethanol/IPA, add 1-5% Acetic Acid . This protonates the ketone carbonyl, making it more electrophilic than the carboxylic acid, favoring Path A.
-
Temperature: Ensure the internal temperature exceeds 78°C . Below this, the hydrazone forms but does not dehydrate to close the ring.
-
Solvent Swap: If the issue persists, switch from Ethanol (bp 78°C) to n-Propanol (bp 97°C) or Toluene (with Dean-Stark) to force the dehydration.
-
Process Safety FAQ: Hydrazine Dosing
Q: In the lab, we added hydrazine at RT and heated to reflux. On a 50kg scale, our calorimeter shows a delayed exotherm. How should we dose hydrazine?
A: NEVER scale up a "dump and heat" procedure with hydrazine.
-
The Hazard: Hydrazine accumulation. If you add hydrazine at 20°C, the reaction rate is slow. As you heat the reactor, the accumulated unreacted hydrazine reacts simultaneously, leading to a thermal runaway (Adiabatic Temperature Rise > 100°C is common).
-
The Protocol:
-
Charge 2-benzoylbenzoic acid and solvent (e.g., Ethanol/Acetic Acid) to the reactor.
-
Heat the mixture to reflux (or >70°C) before adding hydrazine.
-
Dose Hydrazine Hydrate slowly via a dip tube over 2–4 hours at reflux.
-
Why? This ensures "Dosage Controlled" kinetics—the hydrazine is consumed as fast as it is added, preventing accumulation.
-
Module 2: Visualizing the Process Logic
The following diagram illustrates the critical decision points in the synthesis workflow, highlighting the divergence between the kinetic byproduct and the thermodynamic product.
Figure 1: Reaction pathway logic for 1-Phenylphthalazine synthesis, distinguishing between the desired thermodynamic product and the kinetic byproduct.
Module 3: Purification & Impurity Management
Context: Phthalazine derivatives are notorious for trapping hydrazine and metal ions (if Pd/Cu catalysts are used downstream).
Troubleshooting Guide: Residual Hydrazine Removal
Q: Our final solid has 500 ppm hydrazine (genotoxic impurity). Standard drying doesn't remove it. What are the options?
A: Hydrazine can form inclusion complexes within the crystal lattice of phthalazinones.
-
Method A (The Acid Reslurry):
-
Isolate the crude solid.
-
Reslurry in 5% aqueous Acetic Acid at 50°C for 2 hours.
-
The acid converts free hydrazine to the soluble hydrazinium acetate, which washes away during filtration.
-
-
Method B (Scavenging): If the product is dissolved (e.g., in DCM/MeOH), treat with Silica-supported Benzaldehyde or wash with a dilute acetone solution (forms the soluble acetone hydrazone).
Data Table: Solvent Selection for Crystallization
| Solvent System | Yield Potential | Purity Profile | Scale-Up Suitability | Notes |
| Ethanol/Water (9:1) | High (>90%) | Moderate | Excellent | Standard "Green" solvent. Good rejection of inorganic salts. |
| Acetic Acid/Water | High (>92%) | High | Moderate | Corrosive. Best for removing uncyclized hydrazones. |
| Toluene | Moderate (80%) | High | Good | Azeotropic removal of water drives reaction to completion. |
| DMF/DMSO | High | Low | Poor | Difficult to dry; high boiling point makes solvent removal energy-intensive. |
Module 4: Downstream Conversion (Aromatization)
If your target is the fully aromatic 1-Phenylphthalazine (for OLEDs/Ligands) rather than the phthalazinone, you likely need to chlorinate and reduce.
Critical Safety Note: POCl3 Chlorination
-
Issue: Converting 4-phenylphthalazin-1-one to 1-chloro-4-phenylphthalazine using Phosphorus Oxychloride (POCl3).
-
Hazard: The quench of excess POCl3 is violently exothermic and releases HCl gas.
-
Scale-Up Protocol:
-
Do not quench by dumping water into the reactor.
-
Inverse Quench: Slowly dose the reaction mixture into a large volume of vigorously stirred ice water (maintain <20°C).
-
Scrubbing: Ensure the reactor vent is connected to a Caustic Scrubber (NaOH) to neutralize HCl evolution.
-
References
-
Reaction Kinetics & Mechanism
- Synthesis of 4-Substituted Phthalazin-1(2H)
- Source: Organic Process Research & Development (2015).
-
Hydrazine Safety
- Hydrazine and Aqueous Hydrazine Solutions: Evalu
- Source: Organic Process Research & Development (2010).
-
OLED Ligand Synthesis (Aromatic 1-Phenylphthalazine)
- High-efficiency red phosphorescent organic light-emitting diodes with 1-phenylphthalazine-based iridium complexes.
- Source: Journal of M
-
Impurity Management
- Impurity Occurrence and Removal in Crystalline Products
-
Source: Organic Process Research & Development (2017).[1]
Sources
Validation & Comparative
13C NMR Chemical Shift Guide: 1-Phenylphthalazine
This guide details the 13C NMR chemical shifts for 1-Phenylphthalazine , a critical nitrogen-containing heterocycle used as a scaffold in phosphodiesterase inhibitors and antitumor agents.
The following analysis compares experimental data with its parent structure (Phthalazine) to highlight substituent effects, providing a robust reference for structural elucidation in drug discovery.
Executive Summary
1-Phenylphthalazine (C₁₄H₁₀N₂) is a fused heteroaromatic system characterized by a phthalazine core substituted at the C1 position with a phenyl ring. Accurate NMR characterization is essential due to its use as a precursor for luminescent materials and pharmacological agents.[1]
Key Identification Metrics:
-
Diagnostic Signal: The quaternary C1 carbon (ipso to phenyl) appears significantly deshielded (~157–159 ppm).
-
Symmetry Breaking: Unlike the symmetric parent phthalazine, 1-phenylphthalazine exhibits a complex aromatic region due to the loss of the C2v symmetry axis.
-
Nitrogen Influence: The C4 carbon (CH=N) remains a high-frequency anchor point (~151 ppm).
Experimental Data: 1-Phenylphthalazine
The following data represents the experimental 13C NMR shifts acquired in CDCl₃ at 100 MHz.
Table 1: 13C NMR Chemical Shifts & Assignments
| Shift (δ, ppm) | Type | Assignment (Tentative) | Structural Note |
| 157.5 | Cq | C1 (Phthalazine) | Ipso to Phenyl & N; Most deshielded. |
| 151.2 | CH | C4 (Phthalazine) | Imine-like carbon (CH=N). |
| 139.6 | Cq | C1' (Phenyl) | Ipso carbon of the phenyl ring.[1] |
| 135.1 | Cq | C4a/8a (Bridge) | Quaternary bridgehead.[1] |
| 133.4 | CH | C6/C7 (Phthalazine) | Benzenoid ring CH.[1] |
| 132.8 | CH | C6/C7 (Phthalazine) | Benzenoid ring CH.[1] |
| 131.8 | CH | C4' (Phenyl) | Para position of phenyl ring.[1] |
| 127.1 | CH | C2'/6' (Phenyl) | Ortho carbons (Signal intensity often 2x).[1] |
| 127.1 | CH | C3'/5' (Phenyl) | Meta carbons (Overlapping/Close to Ortho).[1] |
| 125.4 | CH | C5/C8 (Phthalazine) | Benzenoid ring CH (close to bridge).[1] |
| 125.2 | Cq | C4a/8a (Bridge) | Quaternary bridgehead.[1] |
| 123.3 | CH | C5/C8 (Phthalazine) | Benzenoid ring CH.[1] |
Note: The phenyl ring protons/carbons often show dynamic broadening or equivalence due to rotation.[1] The signal at 127.1 ppm likely contains multiple phenyl carbons (ortho/meta).[1]
Comparative Analysis: Substituent Effects
To validate the structure, we compare the target molecule against its parent scaffold, Phthalazine , and a structural isomer, 1-Phenylisoquinoline .[1]
Table 2: Shift Comparison (Scaffold vs. Derivative)
| Carbon Position | Phthalazine (Parent) | 1-Phenylphthalazine (Target) | Shift Effect (Δδ) | Analysis |
| C1 (Ipso) | 152.5 ppm (CH) | 157.5 ppm (Cq) | +5.0 ppm | Deshielding: Replacement of H with Phenyl + Ring Current effect. |
| C4 (Imine) | 152.5 ppm (CH) | 151.2 ppm (CH) | -1.3 ppm | Minor Shielding: Electronic perturbation across the N-N bond. |
| Bridgehead | ~126.0 ppm | 135.1 / 125.2 ppm | Variable | Symmetry Break: The two bridgeheads split significantly (approx. 10 ppm spread).[1] |
Structural Insight
-
Symmetry Loss: Phthalazine has only 4 unique carbon signals due to symmetry. 1-Phenylphthalazine displays 12 unique signals (assuming fast phenyl rotation), confirming mono-substitution.
-
Isoquinoline Comparison: In 1-phenylisoquinoline (isomer), the C1 carbon is also deshielded (~160 ppm), but the C3/C4 carbons in the pyridine ring appear at significantly different fields (~119/137 ppm) compared to the N-N bond system of phthalazine.
Experimental Protocol (Self-Validating)
To reproduce these results or characterize a new derivative, follow this standardized workflow.
A. Sample Preparation
-
Mass: Weigh 15–20 mg of 1-Phenylphthalazine.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Why CDCl₃? Provides excellent solubility for this heterocycle and minimizes H-bonding broadening compared to DMSO-d₆.[1]
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues).[1]
B. Acquisition Parameters (100 MHz 13C / 400 MHz 1H)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds .
-
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
-
Spectral Width: 240 ppm (to capture C1/C4 and potential carbonyl impurities).[1]
C. Assignment Logic Visualization
The following diagram illustrates the logical flow for assigning the C1 and C4 carbons using Heteronuclear Multiple Bond Correlation (HMBC).
Caption: Logic flow for distinguishing the critical C1 and C4 carbons using 2D NMR techniques.
References
-
Light-Driven Catalyst-Free Access to Phthalazines. ResearchGate/Dokumen. (Contains primary experimental 13C NMR data for 1-phenylphthalazine).
-
Phthalazine 13C NMR Spectral Data. ChemicalBook/SpectraBase. (Reference data for parent phthalazine scaffold).
-
NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residuals in CDCl₃).
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 1-Phenylphthalazine
Introduction: The Analytical Imperative for N-Heterocycles
In the landscape of pharmaceutical and materials science research, nitrogen-containing heterocyclic compounds (NHCs) represent a cornerstone of molecular design.[1][2] 1-Phenylphthalazine (C₁₄H₁₀N₂) is a notable member of this class, serving as a critical scaffold in the synthesis of novel therapeutic agents and functional materials.[3] Given its role, the unambiguous confirmation of its molecular identity is paramount. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing not just a molecular weight, but an exact mass measurement with exceptional precision. This capability is crucial for confirming elemental composition and distinguishing the target molecule from isobaric impurities.
This guide provides a comprehensive comparison of HRMS methodologies for the characterization of 1-Phenylphthalazine. We will delve into the nuances of ionization techniques, compare the performance of leading high-resolution mass analyzers, and provide actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed analytical decisions.
Pillar 1: The Foundation of High-Resolution Mass Spectrometry
Before comparing platforms, it is essential to understand the core principles that define HRMS. Unlike nominal mass spectrometry, which provides integer masses, HRMS delivers exact mass measurements to several decimal places.[4] This precision allows for the calculation of an elemental formula, the ultimate confirmation of a molecule's identity. The performance of any HRMS system is judged on two primary metrics:
-
Mass Accuracy: This is the closeness of the measured mass to the true, calculated mass. It is expressed in parts-per-million (ppm). For a measurement to be considered "high accuracy," the error should typically be less than 5 ppm.[4]
-
Mass Resolution: This is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z). It is formally defined as R = m/z / Δm/z, where Δm/z is the full width of the peak at half its maximum height (FWHM).[5] High resolution is critical for separating analyte peaks from background interferences and for resolving the isotopic fine structure of a molecule.[6][7]
Pillar 2: Ionization—The Gateway to Mass Analysis
The first step in any mass spectrometry experiment is the ionization of the analyte. For a molecule like 1-Phenylphthalazine, the two most relevant soft ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly effective for molecules that can be pre-ionized in solution.[8] Given that 1-Phenylphthalazine possesses basic nitrogen atoms, it is readily protonated in an acidic solvent to form an [M+H]⁺ ion. This makes ESI an ideal first choice. The process involves applying a high voltage to a liquid sample to create a fine aerosol, from which solvent evaporation leads to the formation of gas-phase ions with minimal fragmentation.[9]
Atmospheric Pressure Chemical Ionization (APCI): APCI is a robust alternative, well-suited for less polar and thermally stable compounds.[10][11] The process begins by vaporizing the sample in a heated nebulizer. A corona discharge then ionizes the surrounding solvent and nitrogen gas, which in turn ionize the analyte molecules through proton transfer reactions.[12] While 1-Phenylphthalazine is amenable to ESI, APCI can be advantageous when dealing with less polar mobile phases or when analyzing for related, less polar impurities.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field.[8] | Corona discharge ionizes solvent vapor, which then ionizes the analyte via chemical reaction.[10] |
| Analyte Suitability | Polar to highly polar compounds; molecules with acidic or basic sites.[13] | Low to medium polarity, thermally stable compounds.[11][14] |
| Ion Formation | Forms [M+H]⁺ or [M-H]⁻ ions in solution. | Primarily forms [M+H]⁺ via gas-phase proton transfer.[12] |
| Fragmentation | Very "soft"; minimal fragmentation.[8] | Generally soft, but thermal degradation can occur in the heated vaporizer.[14] |
| Typical Analytes | Peptides, proteins, polar drugs, nucleotides. | Steroids, pesticides, nonpolar lipids, less polar drugs.[10] |
| Choice for 1-Phenylphthalazine | Primary Choice. The basic nitrogen atoms are ideal for forming stable [M+H]⁺ ions. | Viable Alternative. Useful if sample matrices or chromatographic conditions are less suitable for ESI. |
Pillar 3: A Comparative Analysis of HRMS Platforms
The core of an HRMS instrument is its mass analyzer. Three technologies dominate the high-resolution landscape: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers separate ions based on the time it takes them to travel a fixed distance—lighter ions arrive faster than heavier ones. Modern TOF instruments, particularly when coupled with a quadrupole (Q-TOF), offer a good balance of speed, sensitivity, and resolution, typically achieving up to 60,000 (FWHM).[4][15]
Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an orbital motion around a central spindle-like electrode. The frequency of the ions' axial oscillation is directly related to their m/z ratio, which is detected and converted to a mass spectrum via a Fourier transform.[4] Orbitrap instruments are renowned for their excellent resolution (routinely >100,000 and up to 240,000 or higher) and sub-ppm mass accuracy, making them a gold standard for small molecule identification.[4][6]
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR-MS provides the highest achievable mass resolution and accuracy.[15] It uses a powerful superconducting magnet to trap ions in a circular path (cyclotron motion). The frequency of this motion is measured with extreme precision to determine the m/z ratio. While its performance is unparalleled, with resolutions exceeding 1,000,000, the high cost and complex infrastructure of the required superconducting magnets limit its use to specialized research applications.[4][16]
| Mass Analyzer | Mass Resolution (FWHM) | Mass Accuracy | Key Advantages | Key Limitations |
| Time-of-Flight (TOF) | 10,000 – 60,000[4][15] | < 5 ppm | Fast acquisition speed, good sensitivity. | Lower resolution compared to FT-based analyzers. |
| Orbitrap | 60,000 – 240,000+[4][6] | < 3 ppm (typically < 1 ppm with internal calibration) | Excellent resolution and accuracy, robust, easier to maintain than FT-ICR. | Slower scan speed at highest resolution settings.[5] |
| FT-ICR | > 1,000,000[4][15] | < 1 ppm | Unmatched resolution and accuracy, enables fine isotopic structure analysis. | High cost, large footprint, requires superconducting magnet.[4] |
For the routine confirmation and analysis of 1-Phenylphthalazine, an Orbitrap-based mass spectrometer offers the optimal combination of performance, reliability, and accessibility.
Experimental Workflow and Protocols
A self-validating protocol is essential for trustworthy results. The following outlines a robust workflow for the analysis of 1-Phenylphthalazine using LC-HRMS.
Experimental Workflow Diagram
Caption: LC-HRMS workflow for 1-Phenylphthalazine analysis.
Step-by-Step Protocol: LC-HRMS Analysis on an Orbitrap Platform
-
Sample Preparation:
-
Accurately weigh and dissolve 1-Phenylphthalazine standard in a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution from the stock solution using the same solvent to prepare a working standard of 1 µg/mL.
-
Transfer the working standard to an autosampler vial.
-
-
UHPLC Method:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
HRMS (Orbitrap) Method:
-
Ionization Mode: ESI Positive.
-
Sheath Gas Flow Rate: 40 (arbitrary units).
-
Aux Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Source Voltage: 3.5 kV.
-
Calibration: Calibrate the instrument before the analytical run using a certified calibration solution for the positive ion mode to ensure high mass accuracy.
-
Full Scan (MS1) Settings:
-
Resolution: 120,000 (FWHM) @ m/z 200.
-
Scan Range: m/z 100–500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2) Settings:
-
Activation Type: HCD (Higher-energy C--trap Dissociation).
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV) to ensure a rich fragmentation spectrum.
-
Isolation Window: 1.5 m/z.
-
-
Results and Interpretation: A Comparative Data Overview
The primary result from an HRMS analysis is the accurate mass of the protonated molecule, [C₁₄H₁₀N₂ + H]⁺.
-
Calculated Exact Mass of [C₁₄H₁₁N₂]⁺: 207.09222 Da
The following table presents hypothetical, yet realistic, data that one would expect from the different HRMS platforms, demonstrating the increasing precision.
| Platform | Measured m/z | Mass Error (ppm) | Resolution | Conclusion |
| Q-TOF | 207.0915 | -3.48 | 40,000 | Confirms elemental composition with acceptable accuracy. |
| Orbitrap | 207.0921 | -0.58 | 120,000 | Provides high-confidence confirmation of the elemental formula. |
| FT-ICR | 207.0922 | -0.10 | >500,000 | Delivers unequivocal confirmation with the highest degree of certainty. |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides orthogonal confirmation of the molecular structure by breaking the molecule apart and analyzing its fragments. For 1-Phenylphthalazine, the protonated molecule ([M+H]⁺ at m/z 207.0922) is selected and fragmented.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of 1-Phenylphthalazine.
The fragmentation is expected to occur at the bond connecting the phenyl ring to the phthalazine core. The two primary fragmentation routes would involve the loss of stable neutral molecules, leading to characteristic product ions:
-
Loss of Phenyl Radical/Benzyne: Cleavage of the C-C bond results in the formation of a protonated phthalazine-like ion at m/z 131.0609 ([C₈H₇N₂]⁺).
-
Formation of Phenyl Cation: Charge retention on the phenyl moiety results in the highly stable phenyl cation at m/z 77.0391 ([C₆H₅]⁺).[17]
The presence of these high-accuracy fragment ions in the MS/MS spectrum provides definitive structural proof, complementing the full-scan data.
Conclusion
The precise and accurate characterization of 1-Phenylphthalazine is readily achievable with modern High-Resolution Mass Spectrometry. While TOF, Orbitrap, and FT-ICR platforms are all capable of confirming its elemental composition, Orbitrap technology represents the most balanced and practical choice for routine, high-confidence analysis in both research and industrial settings.[18] By combining a robust UHPLC separation with high-resolution full-scan and MS/MS fragmentation analysis, researchers can generate a self-validating data package that unequivocally confirms the identity and structure of 1-Phenylphthalazine, ensuring the integrity of their downstream applications.
References
-
1-Phenylphthalazine. PubChem Compound Database, National Center for Biotechnology Information.[Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed, National Library of Medicine.[Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.[Link]
-
Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate.[Link]
-
Atmospheric-pressure chemical ionization. Wikipedia.[Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Center for Biotechnology Information.[Link]
-
Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI.[Link]
-
Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. National Center for Biotechnology Information.[Link]
-
Electrospray ionization. Wikipedia.[Link]
-
4-(3-Methoxyphenoxy)-1-phenylphthalazine. PubChem Compound Database, National Center for Biotechnology Information.[Link]
-
Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Metware Biotechnology.[Link]
-
Atmospheric-pressure Chemical Ionization. MDPI Encyclopedia.[Link]
-
Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. ResearchGate.[Link]
-
Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium... ResearchGate.[Link]
-
Facilitating high resolution mass spectrometry data analysis for screening of emerging contaminants in wastewater using two deconvolution tools. UvA-DARE (Digital Academic Repository).[Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]
-
ESI vs APCI. Which ionization should I choose for my application? YouTube.[Link]
-
The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. ResearchGate.[Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Center for Biotechnology Information.[Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information.[Link]
-
Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. Shimadzu Corporation.[Link]
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.[Link]
-
4-Phenyl-phthalazine-1-thiol Properties. U.S. Environmental Protection Agency.[Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO (Revistes Catalanes amb Accés Obert).[Link]
-
An insight into high-resolution mass-spectrometry data. National Center for Biotechnology Information.[Link]
-
Developments in high-resolution mass spectrometric analyses of new psychoactive substances. National Center for Biotechnology Information.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine.[Link]
-
IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics (RSC Publishing).[Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.[Link]
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HPLC Analysis of 1-Phenylphthalazine: Retention Behavior & Method Optimization Guide
Executive Summary
1-Phenylphthalazine (1-PP) serves as a critical nitrogen-containing heterocyclic scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and antitumor agents.[1] Its analysis is frequently complicated by its physicochemical similarity to common synthetic precursors, such as benzophenone derivatives and phthalazinones.
This guide provides a technical comparison of HPLC methodologies for 1-PP standards. Unlike generic protocols, we focus on the selectivity challenges posed by the compound's basicity (pKa ~3.5) and aromaticity (LogP ~3.05).[1] We compare the industry-standard C18 approach against Phenyl-Hexyl stationary phases, demonstrating why alternative selectivity is often required to achieve baseline resolution from structural analogs.[1]
Part 1: Compound Profile & Chromatographic Challenges
Understanding the molecule is the first step to successful separation.
| Property | Value | Chromatographic Implication |
| Structure | Bicyclic aromatic with phenyl substituent | High |
| LogP | ~3.05 (Moderate Lipophilicity) | Retains well on C18; requires >40% organic modifier for elution.[1] |
| pKa | ~3.47 (Basic Nitrogen) | Protonated at acidic pH (pH < 3).[1] Causes peak tailing on active silanols unless end-capped columns or buffers are used.[1] |
| UV Max | ~240 nm, ~290 nm | Detectable by standard UV/DAD; fluorescence detection is also viable.[1] |
The Separation Challenge: Impurity Co-elution
In many synthetic routes (e.g., condensation of 2-benzoylbenzaldehyde with hydrazine), Benzophenone is a common impurity or degradation product.[1]
-
1-Phenylphthalazine LogP: ~3.05[1]
-
Benzophenone LogP: ~3.18 Result: On a standard C18 column relying solely on hydrophobic interaction, these two compounds often co-elute or show poor resolution (
).[1]
Part 2: Comparative Methodologies
Method A: The "Workhorse" Protocol (C18)
Best for: General purity checks, simple mixtures.[1]
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Temperature: 30°C.
Performance Characteristics:
-
Retention Time (
): ~7.8 - 8.2 min.[1] -
Peak Shape: Symmetrical (
0.9–1.1) due to low pH suppressing silanol ionization. -
Limitation: Poor selectivity between 1-PP and hydrophobic impurities like Benzophenone.[1]
Method B: The "High Selectivity" Protocol (Phenyl-Hexyl)
Best for: Complex synthesis mixtures, separating isomers, and resolving aromatic impurities.[1]
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 4.6 x 150 mm, 2.6 µm (Core-shell).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Gradient: 20% B to 80% B over 12 minutes.
-
Mechanism: Methanol promotes
interactions between the analyte and the phenyl stationary phase.
Performance Characteristics:
-
Retention Time (
): ~9.5 - 10.0 min (Increased retention due to stacking). -
Selectivity (
): Significantly improved separation from non-aromatic or less conjugated impurities.[1]
Part 3: Comparative Data Analysis
The following table summarizes the retention behavior of 1-Phenylphthalazine against its parent scaffold and common interference.
| Analyte | Method A (C18 / ACN) | Method B (Phenyl / MeOH) | Resolution Note |
| Phthalazine (Parent) | 2.5 (Elutes early) | 3.1 | Easily resolved; polar.[1] |
| 1-Phenylphthalazine | 7.9 | 9.8 | Target Analyte |
| Benzophenone (Impurity) | 8.1 (Co-elution risk) | 11.2 | Resolved. Phenyl column retains 1-PP differently via |
| 1,4-Diphenylphthalazine | 12.5 | 14.8 | Strongly retained; late eluter.[1] |
Technical Insight: Using Methanol in Method B is crucial. Acetonitrile suppresses
interactions.[1] To leverage the selectivity of a Phenyl column for 1-Phenylphthalazine, you must use Methanol.[1]
Part 4: Visualization & Decision Logic
The following diagram illustrates the decision process for selecting the correct HPLC method based on your specific analytical needs.
Caption: Method Selection Tree for 1-Phenylphthalazine Analysis. Green paths indicate optimal resolution strategies.
Part 5: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this validation protocol.
System Suitability Test (SST)
Before running samples, inject a mixture of Phthalazine (Void marker) and 1-Phenylphthalazine (Target).[1]
-
Requirement: Resolution (
) > 5.0.[1] -
Tailing Factor (
): Must be < 1.3 for the 1-PP peak.[1] If , your mobile phase pH is likely too close to the pKa, or the column has active silanols.[1] Action: Increase buffer concentration or switch to a "Base-Deactivated" (BDS) column.[1]
Sample Preparation
-
Solvent: Dissolve standards in 50:50 Water:Methanol. Avoid 100% Acetonitrile as the diluent, which causes peak fronting for early eluters.
-
Concentration: 0.1 mg/mL (100 ppm) for UV detection at 254 nm.
Gradient Optimization Rule
If 1-Phenylphthalazine elutes too early (
-
Reduce initial organic concentration by 5% (e.g., start at 5% B instead of 10%).
-
Why? 1-PP is moderately polar; starting with high organic strength washes it out immediately.[1]
References
-
PubChem. (2025).[7] 1-Phenylphthalazine Compound Summary (CID 609624).[1][7] National Library of Medicine. [Link]
-
Yan, Z., et al. (2019).[1] Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
LCGC International. (2024). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Phenylphthalazine | C14H10N2 | CID 609624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide to Melting Point Verification: 1-Phenylphthalazine
The Melting Point Verification Guide for 1-Phenylphthalazine is structured below. This guide departs from rigid templates to focus on the specific physicochemical challenges of characterizing aromatic nitrogen heterocycles. It prioritizes the "Verification" aspect—ensuring the researcher can confidently distinguish the target compound from synthesis byproducts.
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, OLED Materials Scientists, and Quality Control Analysts. Product Focus: 1-Phenylphthalazine (CAS: 7188-22-9)[1][2]
Executive Summary: The Criticality of Thermal Characterization
1-Phenylphthalazine is a pivotal scaffold in two high-value sectors: as a ligand precursor for phosphorescent Iridium complexes (OLEDs) and as a pharmacophore in antitumor drug discovery.[1] In both applications, purity is non-negotiable . A variance of even 0.5% in organic impurities can quench phosphorescence or alter bio-efficacy.
While High-Performance Liquid Chromatography (HPLC) quantifies purity, Melting Point (MP) determination remains the most rapid, cost-effective method to assess bulk crystallinity and identify eutectic impurities. This guide compares the two industry-standard methods for MP verification—Capillary (Visual) and Differential Scanning Calorimetry (DSC) —and provides a self-validating protocol to ensure your batch meets the rigorous standards required for downstream applications.[1]
Physicochemical Baseline & "Gold Standard"
Before initiating verification, the analyst must establish the acceptance criteria. Unlike simple alkanes, 1-Phenylphthalazine is a nitrogen-rich heterocycle.[1] Its crystal lattice energy is dominated by
The Reference Standard Strategy
-
Do not rely solely on generic literature values. Literature for 1-Phenylphthalazine derivatives can vary based on the crystallization solvent (e.g., ethanol vs. n-butanol).[1]
-
Protocol: Always run a Mixed Melting Point test.
-
Mix your sample 1:1 with a Certified Reference Standard (CRS).
-
If the MP of the mixture remains sharp and identical to the CRS, identity is confirmed.
-
If the MP drops or broadens (Melting Point Depression), your sample contains impurities or is a different polymorph.
-
Comparative Analysis: Capillary vs. DSC
The choice of method depends on the stage of development and the required data granularity.
Table 1: Performance Comparison of MP Determination Methods
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermal Analysis) |
| Primary Output | Melting Range (Start to Clear Point) | Onset Temperature ( |
| Sample Requirement | ~1–2 mg (destructive) | ~2–5 mg (destructive/encapsulated) |
| Precision | ±0.5 °C (Subjective to observer) | ±0.1 °C (Objective, instrumental) |
| Polymorph Detection | Difficult (requires expert eye) | Excellent (detects exo/endothermic transitions) |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample per run) |
| Best For... | Routine QC, Quick Purity Check | Polymorph Screening, Final Lot Release |
Experimental Protocols
Method A: Capillary Determination (The Routine QC Workflow)
Causality: Why strict ramp rates? Fast heating creates a thermal lag between the heating block and the sample, artificially elevating the observed MP.
Step-by-Step Protocol:
-
Sample Prep: Grind the 1-Phenylphthalazine sample into a fine powder. Coarse crystals cause poor heat transfer and air pockets.
-
Packing: Fill a clean glass capillary to a height of 2–3 mm . Tap the capillary on a hard surface (or use a drop tube) to pack it tightly. Loose packing leads to uneven melting.
-
Fast Ramp: Heat rapidly to 10°C below the expected melting point (approx. 130–140°C range, verify with CRS).
-
Equilibrium Ramp: At the trigger point, reduce the heating rate to 1.0 °C/min .
-
Observation:
-
Collapse Point: Sample pulls away from the walls (wetting).
-
Meniscus Point: Liquid meniscus forms (Start of Range).
-
Clear Point: Last crystal disappears (End of Range).
-
-
Acceptance: The range (End – Start) must be < 2.0 °C .
Method B: Differential Scanning Calorimetry (The Advanced Workflow)
Causality: DSC measures the heat flow difference between the sample and a reference. It distinguishes between a melt (endothermic) and decomposition (often exothermic).[1]
Step-by-Step Protocol:
-
Encapsulation: Weigh 3.0 ± 0.1 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).
-
Atmosphere: Purge with dry Nitrogen (50 mL/min) to prevent oxidation.
-
Cycle:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 100 °C (removes moisture/solvents).
-
Ramp 2 °C/min through the melting transition.
-
-
Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature is the reported melting point, not the peak maximum.
Visualizing the Verification Logic
The following diagram illustrates the decision-making process for verifying the 1-Phenylphthalazine batch, incorporating both methods.
Figure 1: Decision Logic for Melting Point Verification. Note the strict "Pass" criteria based on range narrowness.
Troubleshooting Common Impurities
When the melting range is broad (>2°C) or depressed, suspect these specific synthesis byproducts:
-
1-Chlorophthalazine: The common precursor. If unreacted starting material remains, it forms a eutectic mixture, significantly lowering the MP.
-
Phthalazin-1(2H)-one: A hydrolysis byproduct.[1] This often has a higher melting point (typically >200°C) due to hydrogen bonding. If your sample melts, then resolidifies or looks cloudy at higher temps, suspect this impurity.
-
Solvent Inclusion: Phthalazines can form solvates with ethanol or benzene. DSC will show a broad "desolvation" endotherm before the sharp melting peak.
References
-
National Institute of Standards and Technology (NIST). Phase Change Data for Phthalazine Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link][1]
-
PubChem. 1-Phenylphthalazine (Compound Summary, CID 609624).[2] National Center for Biotechnology Information. [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Applications. [Link]
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method. [Link][1][4][5][6][7]
Sources
- 1. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 2. 1-Phenylphthalazine | C14H10N2 | CID 609624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 1-phenyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
